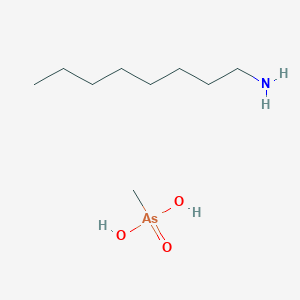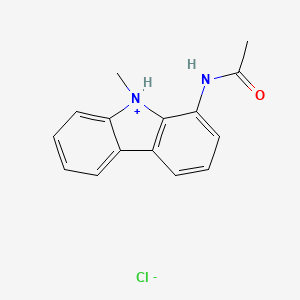
N'-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid;triethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid;triethyl phosphate is a complex compound that combines the properties of an amine, a fatty acid, and an organophosphate. This unique combination allows it to exhibit a wide range of chemical behaviors and applications, making it a valuable compound in various scientific and industrial fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-aminoethyl)ethane-1,2-diamine typically involves the reaction of ethylenediamine with ethylene oxide under controlled conditions . Triethyl phosphate is synthesized by reacting phosphorus oxychloride with ethanol .
Industrial Production Methods
Industrial production of these components involves large-scale chemical processes. For example, ethylenediamine is produced by the reaction of ammonia with ethylene dichloride[4][4]. Stearic acid is obtained through the saponification of triglycerides found in animal fats and vegetable oils . Triethyl phosphate is manufactured by the esterification of phosphoric acid with ethanol .
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: The carbonyl group in octadecanoic acid can be reduced to form alcohols.
Substitution: Triethyl phosphate can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives of the amine component.
Reduction: Alcohol derivatives of the fatty acid component.
Substitution: Various substituted phosphates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N’-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid;triethyl phosphate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and emulsifiers.
Wirkmechanismus
The compound exerts its effects through various mechanisms:
Molecular Targets: The amine group can interact with proteins and enzymes, affecting their function.
Pathways Involved: The fatty acid component can integrate into lipid bilayers, altering membrane fluidity and permeability.
Organophosphate Activity: Triethyl phosphate can inhibit acetylcholinesterase, affecting neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylenetriamine: Similar amine structure but lacks the fatty acid and phosphate components.
Stearic Acid: Similar fatty acid structure but lacks the amine and phosphate components.
Triethyl Phosphate: Similar phosphate structure but lacks the amine and fatty acid components.
Uniqueness
N’-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid;triethyl phosphate is unique due to its combination of amine, fatty acid, and phosphate functionalities, allowing it to participate in a wide range of chemical reactions and applications that are not possible with the individual components alone.
Eigenschaften
CAS-Nummer |
68478-72-8 |
|---|---|
Molekularformel |
C28H64N3O6P |
Molekulargewicht |
569.8 g/mol |
IUPAC-Name |
N'-(2-aminoethyl)ethane-1,2-diamine;octadecanoic acid;triethyl phosphate |
InChI |
InChI=1S/C18H36O2.C6H15O4P.C4H13N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-4-8-11(7,9-5-2)10-6-3;5-1-3-7-4-2-6/h2-17H2,1H3,(H,19,20);4-6H2,1-3H3;7H,1-6H2 |
InChI-Schlüssel |
NAMSZKAJBKTQTE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCOP(=O)(OCC)OCC.C(CNCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


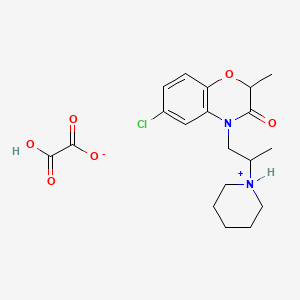

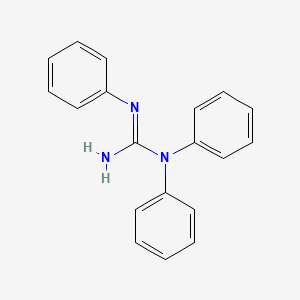

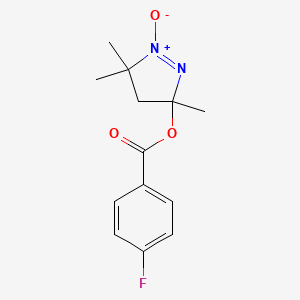
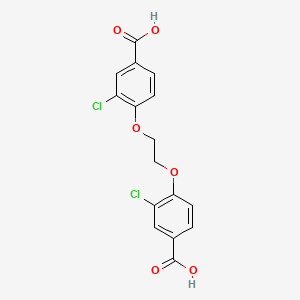
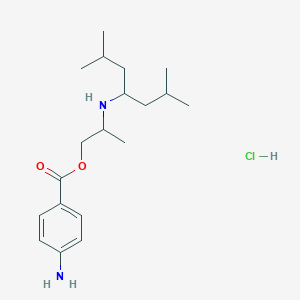

![[2-(Carbamoylamino)phenoxy]acetic acid](/img/structure/B13767101.png)
